2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol. It is characterized by the presence of a chlorine atom, a trifluoromethoxy group, and a carboxylic acid functional group attached to a pyridine ring. The compound is identified by its IUPAC name, and its CAS number is 590371-81-6. It appears as a white to off-white solid and has a melting point range of 157-160 °C .
The biological activity of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid has been explored in various studies. It exhibits potential anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures may inhibit certain enzymes or interact with biological pathways, making them candidates for pharmaceutical development .
Several methods have been developed for synthesizing 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid:
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid finds applications in various fields:
Studies on the interactions of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid with biological targets have shown promising results. Its ability to inhibit specific enzymes suggests it could play a role in therapeutic applications. Further research is needed to fully elucidate its mechanisms of action and potential side effects .
Several compounds share structural similarities with 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C₇H₃F₄NO₂ | Contains fluorine instead of chlorine |
| 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | C₁₃H₇ClF₃NO₃ | A phenyl group enhances its biological activity |
| 2-Chloro-4-(trifluoromethyl)pyridine | C₇H₄ClF₃N | Lacks the carboxylic acid functionality |
The unique combination of the trifluoromethoxy group and the carboxylic acid functionality in 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid distinguishes it from these similar compounds, potentially enhancing its reactivity and biological profile .